molecular formula C10H10ClFO2 B14076714 1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-1-one

1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-1-one

Katalognummer: B14076714
Molekulargewicht: 216.63 g/mol
InChI-Schlüssel: ZMAAMOHIEODQCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H10ClFO2. This compound is characterized by the presence of a chloro group, a fluoromethoxy group, and a propanone moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorophenol and propanone.

    Reaction with Fluoromethylating Agent: The 2-chloro-6-fluorophenol is reacted with a fluoromethylating agent to introduce the fluoromethoxy group.

    Formation of Propanone Derivative: The resulting intermediate is then reacted with propanone under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods typically include:

    Catalysts: Use of specific catalysts to enhance the reaction rate.

    Temperature Control: Maintaining an optimal temperature range to facilitate the reaction.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways involved in various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Chloro-6-fluorophenyl)propan-1-one: Similar structure but lacks the fluoromethoxy group.

    1-(2-Chloro-6-(methoxymethoxy)phenyl)propan-1-one: Similar structure with a methoxymethoxy group instead of fluoromethoxy.

Uniqueness

1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-1-one is unique due to the presence of the fluoromethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H10ClFO2

Molekulargewicht

216.63 g/mol

IUPAC-Name

1-[2-chloro-6-(fluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C10H10ClFO2/c1-2-8(13)10-7(11)4-3-5-9(10)14-6-12/h3-5H,2,6H2,1H3

InChI-Schlüssel

ZMAAMOHIEODQCI-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C=CC=C1Cl)OCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.